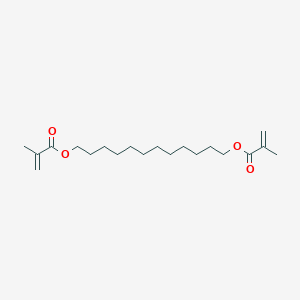

1,12-Dodecanediol dimethacrylate

Description

Properties

IUPAC Name |

12-(2-methylprop-2-enoyloxy)dodecyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-17(2)19(21)23-15-13-11-9-7-5-6-8-10-12-14-16-24-20(22)18(3)4/h1,3,5-16H2,2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYQASEVIBPSPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCCCCCCCCCCCOC(=O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121150-60-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(1,12-dodecanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121150-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID501015491 | |

| Record name | 1,12-Dodecanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

72829-09-5 | |

| Record name | 1,12-Dodecanediol dimethacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72829-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072829095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(1,12-dodecanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,12-Dodecanediyl bismethacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,12-dodecanediyl bismethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 1,12-Dodecanediol dimethacrylate used for in research?

An In-Depth Technical Guide to the Research Applications of 1,12-Dodecanediol Dimethacrylate

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1,12-Dodecanediol dimethacrylate (DDDMA), a versatile difunctional monomer, detailing its core functionalities and diverse applications in advanced scientific research. It is intended for researchers, polymer chemists, and professionals in drug development and material science who seek to leverage the unique properties of this crosslinking agent.

Foundational Chemistry and Intrinsic Properties of DDDMA

1,12-Dodecanediol dimethacrylate (CAS: 72829-09-5) is an aliphatic dimethacrylate monomer characterized by two terminal methacrylate functional groups separated by a flexible 12-carbon dodecane chain.[1][2] This distinct molecular architecture is the primary determinant of its utility in polymer science.

The terminal methacrylate groups enable DDDMA to participate in free-radical polymerization, a process that can be initiated by thermal, chemical, or photo-initiators.[1][2][3] Upon polymerization, it forms a durable, three-dimensional, cross-linked polymer network.[1][2] The long, hydrophobic dodecane backbone is a critical feature, imparting increased flexibility, enhanced molecular mobility, and significant hydrophobicity to the resultant polymers.[1][4][5] This combination of properties makes DDDMA an invaluable component for creating high-performance materials with tailored physical and chemical characteristics.[1]

Table 1: Physicochemical Properties of 1,12-Dodecanediol Dimethacrylate

| Property | Value |

| Molecular Formula | C₂₀H₃₄O₄[1][6] |

| Molar Mass | 338.49 g/mol [7] |

| Appearance | Colorless to light yellow, clear liquid[7] |

| Density | ~0.96 g/cm³[8] |

| Refractive Index | ~1.46[7][8] |

| Boiling Point | >250°C[8] |

| Flash Point | ~130°C[8] |

| Solubility | Soluble in Methanol[8] |

Core Application in Polymer Synthesis: The Crosslinking Paradigm

The principal function of DDDMA in research is its role as a crosslinking agent.[2] During polymerization, the two methacrylate ends of a single DDDMA molecule can react with growing polymer chains, creating covalent bridges between them. This process transforms linear or branched polymers into an interconnected, robust 3D network.

The causality is direct: the introduction of a crosslinker like DDDMA fundamentally alters the polymer's properties. It enhances mechanical strength, stiffness, thermal stability, and chemical resistance by restricting the movement of polymer chains.[2] The density of these crosslinks, which can be controlled by adjusting the concentration of DDDMA in the monomer mixture, allows for precise tuning of the final material's characteristics.

Caption: Free-radical polymerization of monomers with DDDMA crosslinker.

Advanced Application in Biomaterials and Dental Composites

A primary field benefiting from DDDMA is dental material science, where it is a key component in polymerizable dental composites for crowns, bridges, and adhesives.[8][9][10]

Causality of Use in Dental Resins:

-

Reduced Polymerization Stress: Dental composites undergo volumetric shrinkage during polymerization, creating stress that can lead to restoration failure.[11] The long, flexible C12 chain of DDDMA allows the polymer network to rearrange more effectively, helping to dissipate internal stresses.[4][5]

-

Hydrophobicity and Durability: The oral cavity is a challenging aqueous environment. The hydrophobic backbone of DDDMA reduces water absorption and swelling of the composite, which in turn minimizes hydrolytic degradation and enhances the long-term durability of the restoration.[1][4][5]

-

Viscosity Control and Filler Loading: In combination with high-viscosity monomers like Bis-GMA, lower-viscosity dimethacrylates such as DDDMA and triethylene glycol dimethacrylate (TEGDMA) are used as diluents.[12][13] This allows for higher loading of inorganic filler particles, which is crucial for improving the mechanical properties (e.g., strength, wear resistance) of the final composite.[13]

Caption: Key components of a photopolymerizable dental resin composite.

Experimental Protocol 1: Preparation of a Photocurable Dental Composite

This protocol describes a self-validating system for creating an experimental dental resin composite.

-

Resin Matrix Formulation:

-

In a light-protected beaker, combine the resin monomers. A typical formulation might be a 50:50 mol/mol mixture of Bis-GMA and TEGDMA, with DDDMA added at 5-15 wt% of the total monomer weight to impart flexibility.[14]

-

Add the photoinitiator system. A common choice is camphorquinone (CQ, 0.2-0.5 wt%) and an amine co-initiator like N,N-dimethylaminoethyl methacrylate (DMAEM, 0.5-1.0 wt%).[13][14]

-

Stir the mixture in the dark at room temperature until a homogenous, transparent solution is obtained.

-

-

Filler Incorporation:

-

Select an inorganic filler, such as silanized silica or glass particles (average particle size < 1 µm).

-

Gradually add the filler to the resin matrix in small increments, mixing thoroughly with a heavy-duty mechanical mixer. The goal is to achieve a high filler load (e.g., 60-80 wt%) to produce a paste-like consistency.[13] The use of a silane coupling agent on the filler surface is critical for ensuring a strong bond between the inorganic filler and the organic resin matrix.[13]

-

-

Specimen Molding and Curing:

-

Pack the composite paste into a mold of desired dimensions (e.g., a 2 mm thick Teflon mold for mechanical testing).[15]

-

Cover the top and bottom surfaces with transparent Mylar strips to prevent the formation of an oxygen-inhibited layer.

-

Photopolymerize the specimen using a dental curing light (λ ≈ 470 nm) for a standardized duration (e.g., 40-60 seconds on each side).[13] The exposure time must be sufficient to ensure uniform and adequate curing throughout the specimen's depth.[13]

-

-

Post-Cure and Characterization:

-

After removal from the mold, store the specimen under specified conditions (e.g., in distilled water at 37°C for 24 hours) to simulate an oral environment before mechanical testing (e.g., flexural strength, elastic modulus).

-

Research in Porous Polymers and Tissue Scaffolds

DDDMA is utilized in the synthesis of porous polymer materials, often called monoliths or scaffolds.[16][17] These materials, with their high surface area and interconnected pore structures, are critical for applications in chromatography, catalysis, and as scaffolds for tissue engineering.[17]

The formation of these porous structures is typically achieved through polymerization-induced phase separation. In this process, a homogenous mixture of monomers (including DDDMA), a porogenic solvent (porogen), and an initiator is polymerized. As the polymer chains grow and crosslink, they become insoluble in the porogen, leading to phase separation into a polymer-rich solid phase and a solvent-filled liquid phase. Subsequent removal of the porogen reveals the permanent porous structure.

The choice of DDDMA is causal: its crosslinking ability is essential to lock in the porous architecture, preventing the structure from collapsing after the porogen is removed. The concentration of DDDMA and the ratio of monomer to porogen are key variables that researchers can manipulate to control the pore size distribution and mechanical properties of the final scaffold.[16][17]

Caption: Workflow for creating a porous polymer using a HIPE template.

Emerging Research in Drug Delivery Systems

The ability of DDDMA to form cross-linked hydrogels is being explored for the development of advanced drug delivery systems.[2] Hydrogels are water-swollen polymer networks capable of encapsulating therapeutic agents and releasing them in a controlled manner.[2][18]

The fundamental principle is that the cross-linked network acts as a matrix for the drug.[18] The release kinetics are governed by factors such as the mesh size of the hydrogel network, the swelling behavior of the gel, and the degradation rate of the polymer backbone.[19] By varying the concentration of DDDMA, researchers can modulate the crosslink density. A higher crosslink density results in a tighter network with a smaller mesh size, which typically slows the diffusion and release of the encapsulated drug. This provides a direct mechanism for tuning the drug release profile to meet specific therapeutic needs, potentially improving drug efficacy and reducing side effects.[2]

Conclusion

1,12-Dodecanediol dimethacrylate is more than a simple monomer; it is a functional building block that provides polymer chemists and material scientists with a powerful tool for rational design. Its unique combination of a long, flexible hydrophobic chain and dual polymerizable methacrylate groups allows for the creation of materials with enhanced durability, flexibility, and controlled network architectures. From improving the service life of dental restorations to enabling the fabrication of sophisticated porous scaffolds and controlled-release drug delivery vehicles, the research applications of DDDMA continue to expand, driven by a clear understanding of its structure-property relationships.

References

-

Polymer Chemistry - RSC Publishing. Royal Society of Chemistry. [Link]

-

1,12-Dodecanediol dimethacrylate - Scientific Polymer Products, Inc. Scientific Polymer Products, Inc. [Link]

-

1,12-Dodecanediol dimethacrylate - PubChem. National Center for Biotechnology Information. [Link]

-

Synthesis and properties of porous polymers synthesized by Michael addition reactions - ResearchGate. ResearchGate. [Link]

-

Analysis of Resin-Based Dental Materials' Composition - NIH. National Institutes of Health. [Link]

-

Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing). Royal Society of Chemistry. [Link]

-

Synthesis and properties of porous polymers synthesized by Michael addition reactions - NIH. National Institutes of Health. [Link]

-

Photopolymerization of highly filled dimethacrylate-based composites - ResearchGate. ResearchGate. [Link]

-

1,12-Dodecanediol Dimethacrylate - Esstech Inc. Esstech Inc. [Link]

-

Dodecyl Methacrylate Polymerization under Nanoconfinement - ResearchGate. ResearchGate. [Link]

-

A Historical Perspective on Dental Composite Restorative Materials - MDPI. MDPI. [Link]

-

Synthesis of Porous Polymer with Biocompatible Sodium Alginate - Chemical Methodologies. Chemical Methodologies. [Link]

-

Photopolymerization of 2-(dimethylaminoethyl)methacrylate - ResearchGate. ResearchGate. [Link]

-

Dental composite resin: a review of major mechanical properties - ResearchGate. ResearchGate. [Link]

-

Creating hierarchically porous polymer materials with emulsion templating - DKUM. Digital Library of the University of Maribor. [Link]

-

The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin - MDPI. MDPI. [Link]

-

Dextran Formulations as Effective Delivery Systems of Therapeutic Agents - PubMed. National Institutes of Health. [Link]

-

2.5.12 - Drug Delivery Systems - Kinam Park. Elsevier. [Link]

Sources

- 1. CAS 72829-09-5: 1,12-Dodecanediol dimethacrylate [cymitquimica.com]

- 2. Buy 1,12-Dodecanediol dimethacrylate | 72829-09-5 [smolecule.com]

- 3. scipoly.com [scipoly.com]

- 4. specialchem.com [specialchem.com]

- 5. catalog.esstechinc.com [catalog.esstechinc.com]

- 6. 1,12-Dodecanediol dimethacrylate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,12-Dodecanediol Dimethacrylate | 72829-09-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 1,12-DODECANEDIOL DIMETHACRYLATE | 72829-09-5 [chemicalbook.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Analysis of Resin-Based Dental Materials’ Composition Depending on Their Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and properties of porous polymers synthesized by Michael addition reactions of multi-functional acrylate, diamine, and dithiol compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. kinampark.com [kinampark.com]

An In-depth Technical Guide to 1,12-Dodecanediol Dimethacrylate: From Synthesis to Application

This guide provides a comprehensive technical overview of 1,12-Dodecanediol dimethacrylate (DDDMA), a key difunctional monomer utilized in the development of advanced polymers. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the chemical structure, intrinsic properties, synthesis, polymerization behavior, and significant applications of DDDMA, with a particular focus on its role in biomaterials and dental resins.

Introduction to 1,12-Dodecanediol Dimethacrylate (DDDMA)

1,12-Dodecanediol dimethacrylate, also known as DDDMA, is a long-chain aliphatic dimethacrylate monomer. Its chemical structure is characterized by two terminal methacrylate groups separated by a flexible twelve-carbon dodecane spacer.[1][2] This unique molecular architecture imparts a combination of hydrophobicity, flexibility, and reactivity, making it a valuable component in the formulation of a wide range of polymeric materials.[3][4] DDDMA is particularly noted for its ability to act as a crosslinking agent, forming three-dimensional polymer networks upon polymerization.[1] This crosslinking capability is fundamental to its utility in applications demanding high mechanical performance and stability, such as in coatings, adhesives, and notably, in the biomedical field.[1][2]

Chemical Structure and Core Properties

The defining feature of DDDMA is its bifunctional nature, with two methacrylate moieties available for polymerization, linked by a long, hydrophobic dodecyl chain. This structure provides a significant distance between the crosslinking points in the final polymer network, which can influence properties like flexibility and shrinkage stress.

Experimental Protocol: Synthesis via Methacryloyl Chloride

This protocol describes a representative procedure for the synthesis of DDDMA.

Materials:

-

1,12-Dodecanediol (HO(CH₂)₁₂OH)

-

Methacryloyl chloride

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Inhibitor (e.g., hydroquinone monomethyl ether - MEHQ)

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, dissolve 1,12-dodecanediol and triethylamine in anhydrous dichloromethane.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add methacryloyl chloride dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight under a nitrogen atmosphere.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and add a small amount of inhibitor (e.g., MEHQ) to prevent premature polymerization.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1,12-dodecanediol dimethacrylate.

Characterization: The structure and purity of the synthesized DDDMA should be confirmed by analytical techniques such as ¹H NMR and FTIR spectroscopy.

Polymerization of 1,12-Dodecanediol Dimethacrylate

DDDMA readily undergoes free-radical polymerization when exposed to an appropriate initiator and an energy source such as heat or light. [1]This process leads to the formation of a highly crosslinked, three-dimensional polymer network. The long, flexible dodecane chain between the methacrylate groups allows for a degree of molecular mobility within the network, which can contribute to improved toughness and reduced polymerization shrinkage stress compared to shorter-chain dimethacrylates.

Photopolymerization: A Common Curing Method

Photopolymerization is a widely used technique for curing dimethacrylate-based resins, particularly in dental applications, due to the ability to control the initiation of the reaction with light. A common photoinitiator system for visible light curing is based on camphorquinone (CQ) as the photosensitizer and an amine co-initiator.

Experimental Protocol: Photopolymerization with Camphorquinone

This protocol outlines a general procedure for the photopolymerization of a DDDMA-based resin.

Materials:

-

1,12-Dodecanediol dimethacrylate (DDDMA)

-

Camphorquinone (CQ)

-

Ethyl-4-(dimethylamino)benzoate (EDMAB) or other suitable amine co-initiator

-

Inert filler (e.g., silanized glass particles) - optional

Equipment:

-

Dental curing light or a visible light source with an appropriate wavelength (typically in the blue region, ~470 nm)

-

Molds for sample preparation (e.g., for mechanical testing specimens)

-

Mixing spatula and vessel

-

Analytical instruments for characterization (e.g., FTIR for degree of conversion, mechanical tester)

Procedure:

-

Prepare the photoinitiator system by dissolving camphorquinone and the amine co-initiator in a small amount of the DDDMA monomer.

-

In a separate vessel, combine the desired amount of DDDMA monomer with any fillers or other additives.

-

Add the photoinitiator solution to the monomer/filler mixture and mix thoroughly until a homogeneous paste is obtained. Protect the mixture from ambient light.

-

Place the uncured resin mixture into a mold of the desired shape and dimensions.

-

Expose the sample to a visible light source for a specified duration to initiate polymerization. The curing time will depend on the light intensity, sample thickness, and initiator concentration.

-

After curing, remove the polymer sample from the mold.

-

For some applications, a post-curing step (e.g., heating at an elevated temperature) may be performed to enhance the degree of conversion and mechanical properties.

Characterization:

-

Degree of Conversion (DC): The extent of polymerization can be determined using FTIR spectroscopy by monitoring the decrease in the absorbance of the methacrylate C=C peak (around 1638 cm⁻¹) relative to an internal standard peak.

-

Mechanical Properties: The flexural strength and modulus of the cured polymer can be measured using a three-point bending test according to relevant standards (e.g., ISO 4049 for dental materials). [5]* Thermal Properties: The glass transition temperature (Tg) and thermal stability of the polymer can be assessed using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

Properties of Poly(1,12-Dodecanediol Dimethacrylate)

The crosslinked polymer derived from DDDMA exhibits a unique set of properties that are a direct consequence of its chemical structure. The long, flexible aliphatic chain imparts a lower modulus and higher flexibility compared to polymers derived from shorter-chain dimethacrylates. This can be advantageous in applications where some compliance is required to mitigate stress.

| Property | Typical Range/Value | Significance |

| Flexural Strength | Varies with formulation and curing conditions | Indicates the material's ability to resist fracture under bending loads. |

| Elastic Modulus | Lower than for polymers from shorter-chain dimethacrylates | Reflects the material's stiffness; a lower modulus indicates greater flexibility. |

| Glass Transition Temp. (Tg) | Dependent on crosslink density | The temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. |

| Thermal Decomposition Temp. | Generally stable at physiological temperatures | Indicates the temperature at which the polymer begins to degrade. |

| Water Sorption | Lower due to the hydrophobic dodecane chain | Important for dimensional stability and longevity in aqueous environments. |

Key Applications of 1,12-Dodecanediol Dimethacrylate

The favorable properties of DDDMA have led to its use in a variety of specialized applications, particularly in the biomedical and dental fields.

Dental Restorative Materials

DDDMA is a common component in dental composites and adhesives. [1]Its primary role is to serve as a comonomer to reduce the viscosity of highly viscous dimethacrylates like Bis-GMA, and to enhance the flexibility and toughness of the final cured material. The hydrophobic nature of the dodecane backbone contributes to lower water sorption and improved hydrolytic stability of the dental restoration, which is crucial for its long-term performance in the oral environment.

Biomaterials for Tissue Engineering and Drug Delivery

The biocompatibility and tunable mechanical properties of poly(DDDMA) make it a candidate for use in biomaterials. Its ability to form crosslinked networks is being explored for the fabrication of scaffolds for tissue engineering and as a component in hydrogels for controlled drug delivery. [1]The hydrophobicity can also be tailored by copolymerization with more hydrophilic monomers to control the release kinetics of encapsulated therapeutic agents.

Coatings and Adhesives

Beyond biomedical applications, DDDMA is utilized in the formulation of specialty coatings and adhesives where flexibility, good adhesion, and fast curing are required. [1]Its low volatility and ability to undergo rapid photopolymerization make it suitable for use in UV-curable systems.

Safety and Handling

As with all methacrylate monomers, 1,12-Dodecanediol dimethacrylate should be handled with appropriate safety precautions. It can be a skin and eye irritant, and repeated exposure may cause sensitization. [1]Therefore, it is essential to use personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated area. [6]For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,12-Dodecanediol dimethacrylate is a versatile difunctional monomer with a unique combination of properties stemming from its long, flexible aliphatic spacer and reactive methacrylate end groups. Its ability to form crosslinked polymer networks with tailored flexibility and hydrophobicity has established its importance in high-performance applications, most notably in dental materials and emerging biomaterials. A thorough understanding of its synthesis, polymerization characteristics, and structure-property relationships, as outlined in this guide, is essential for leveraging its full potential in the design and development of advanced polymeric materials.

References

-

Taylor & Francis. (n.d.). Camphorquinone – Knowledge and References. Retrieved from [Link]

- Stansbury, J. W., & Trujillo-Lemon, M. (2009). Photobleaching of camphorquinone during polymerization of dimethacrylate-based resins.

-

ResearchGate. (n.d.). DSC data of the polymers. Retrieved from [Link]

-

Esstech Inc. (n.d.). 1,12-Dodecanediol Dimethacrylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,12-Dodecanediol dimethacrylate. PubChem Compound Database. Retrieved from [Link]

- Collares, F. M., Ogliari, F. A., Cenci, M. S., Samuel, S. M. W., & Piva, E. (2011). Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites. ISRN Dentistry, 2011, 950262.

- Schneider, L. F., Pfeifer, C. S., Consani, S., Prahl, S. A., & Ferracane, J. L. (2008). Degree of conversion, depth of cure, and color stability of experimental dental composite formulated with camphorquinone and phenanthrenequinone photoinitiators.

-

Scientific Polymer Products, Inc. (2017). Safety Data Sheet: 1,12-Dodecanediol dimethacrylate. Retrieved from [Link]

-

ResearchGate. (n.d.). Poly(1,12-dodecylene terephthalate) and poly(1,12-dodecylene thiophenedicarboxylate) derived from 1,12-dodecanediol (DD): synthesis and characterization. Retrieved from [Link]

-

EAG Laboratories. (n.d.). DSC Analysis of Polymers. Retrieved from [Link]

- Imazato, S., McCabe, J. F., Tarumi, H., Ehara, A., & Ebisu, S. (1998). Analysis of polymerization behavior of dental dimethacrylate monomers by differential scanning calorimetry.

-

ResearchGate. (n.d.). Polymerization of styrene and methyl methacrylate by 2,5‐dimethyl‐2,5‐dihydroperoxyhexane, 1. Bulk polymerization. Retrieved from [Link]

- Zoller, A., Gigmes, D., & Guillaneuf, Y. (2013). Simulation of radical polymerization of methyl methacrylate at room temperature using a tertiary amine/BPO initiating system. Polymer Chemistry, 4(16), 4446–4455.

- MDPI. (2018). New Monomer Based on Eugenol Methacrylate, Synthesis, Polymerization and Copolymerization with Methyl Methacrylate–Characterization and Thermal Properties. Polymers, 10(11), 1234.

-

Esstech Inc. (n.d.). 1,12-Dodecanediol Dimethacrylate. Retrieved from [Link]

Sources

- 1. Buy 1,12-Dodecanediol dimethacrylate | 72829-09-5 [smolecule.com]

- 2. CAS 72829-09-5: 1,12-Dodecanediol dimethacrylate [cymitquimica.com]

- 3. Photobleaching of camphorquinone during polymerization of dimethacrylate-based resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. catalog.esstechinc.com [catalog.esstechinc.com]

- 5. Degree of conversion, depth of cure, and color stability of experimental dental composite formulated with camphorquinone and phenanthrenequinone photoinitiators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scipoly.com [scipoly.com]

An In-depth Technical Guide to the Synthesis of 1,12-Dodecanediol Dimethacrylate (DDDMA)

Introduction: The Versatility of 1,12-Dodecanediol Dimethacrylate in Advanced Polymer Formulations

1,12-Dodecanediol dimethacrylate (DDDMA) is a long-chain aliphatic dimethacrylate monomer that has garnered significant interest in the fields of polymer chemistry, biomaterials, and drug delivery. Its molecular structure, characterized by a flexible 12-carbon aliphatic chain capped with two reactive methacrylate groups, imparts a unique combination of hydrophobicity, flexibility, and crosslinking capability to the resulting polymers.[1] These properties make DDDMA an invaluable component in the formulation of a wide range of materials, including dental composites, tissue engineering scaffolds, and controlled-release drug delivery systems.[1] The long aliphatic backbone can enhance the mechanical properties of polymers, such as impact strength and flexibility, while the terminal methacrylate functionalities allow for efficient free-radical polymerization to form highly crosslinked networks. This guide provides a comprehensive overview of the primary synthetic pathways for producing high-purity DDDMA, offering researchers and drug development professionals the foundational knowledge to tailor its synthesis for specific applications.

Physicochemical Properties of 1,12-Dodecanediol Dimethacrylate

A thorough understanding of the physicochemical properties of DDDMA is essential for its effective application. The following table summarizes key properties of this monomer.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₄O₄ | [2] |

| Molecular Weight | 338.48 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | |

| Density | ~0.952 g/cm³ | [1] |

| Refractive Index | ~1.459 | [3] |

| Boiling Point | 415.7 °C at 760 mmHg | [1] |

| Flash Point | 194.7 °C | [1] |

| Water Solubility | Very low | [1] |

| CAS Number | 72829-09-5 | [2] |

Core Synthesis Pathways: A Comparative Analysis

The synthesis of 1,12-dodecanediol dimethacrylate can be achieved through several routes, each with its own set of advantages and challenges. The choice of a particular method often depends on factors such as desired purity, scalability, and the availability of starting materials and reagents. This section will delve into the three primary synthesis pathways:

-

Direct Esterification of 1,12-Dodecanediol with Methacrylic Acid

-

Esterification of 1,12-Dodecanediol with Methacryloyl Chloride

-

Transesterification of Methyl Methacrylate with 1,12-Dodecanediol

A comparative overview of these methods is presented below:

| Synthesis Pathway | Key Advantages | Key Disadvantages | Typical Yield | Purity |

| Direct Esterification | Cost-effective, readily available starting materials. | Equilibrium-limited reaction requiring water removal, potential for side reactions at high temperatures. | Moderate to High | Good |

| Esterification with Methacryloyl Chloride | High reactivity, proceeds to completion, milder reaction conditions. | Methacryloyl chloride is corrosive and moisture-sensitive, generates HCl as a byproduct. | High | Very Good |

| Transesterification | Avoids the use of corrosive acid chlorides, can be driven to completion by removing the low-boiling alcohol byproduct. | Requires a catalyst, may require higher temperatures and longer reaction times. | Moderate to High | Good to Very Good |

Pathway 1: Direct Esterification with Methacrylic Acid

Direct esterification, often referred to as Fischer-Speier esterification, is a well-established method for synthesizing esters from a carboxylic acid and an alcohol in the presence of an acid catalyst. In the context of DDDMA synthesis, this involves the reaction of 1,12-dodecanediol with two equivalents of methacrylic acid.

Causality Behind Experimental Choices

The reaction is an equilibrium process, and to drive it towards the formation of the desired diester, the removal of water is crucial. This is typically achieved by azeotropic distillation using a suitable solvent like toluene or heptane and a Dean-Stark apparatus. The choice of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or sulfuric acid, is critical to protonate the carbonyl oxygen of the methacrylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl groups of the diol. To prevent the premature polymerization of the methacrylate groups at elevated temperatures, a polymerization inhibitor, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), is indispensable.

Experimental Protocol

Materials:

-

1,12-Dodecanediol (1.0 mol)

-

Methacrylic acid (2.2 mol, 10% molar excess)

-

p-Toluenesulfonic acid monohydrate (0.05 mol)

-

Hydroquinone (0.1% w/w of total reactants)

-

Toluene (sufficient to suspend reactants and fill Dean-Stark trap)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 1,12-dodecanediol, methacrylic acid, p-toluenesulfonic acid, and hydroquinone.

-

Add a sufficient volume of toluene to the flask to ensure proper mixing and to fill the Dean-Stark trap.

-

Heat the reaction mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

-

Continuously remove the lower aqueous layer from the trap and return the upper toluene layer to the reaction flask.

-

Monitor the progress of the reaction by tracking the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,12-dodecanediol dimethacrylate.

Caption: Direct Esterification Workflow.

Pathway 2: Esterification with Methacryloyl Chloride

The use of an acid chloride, such as methacryloyl chloride, offers a more reactive alternative to methacrylic acid for the esterification of 1,12-dodecanediol. This method is highly efficient and typically proceeds to completion under milder conditions.

Causality Behind Experimental Choices

Methacryloyl chloride is significantly more electrophilic than methacrylic acid, and its reaction with alcohols is generally irreversible and does not require an acid catalyst. The reaction produces hydrochloric acid (HCl) as a byproduct, which must be neutralized. A tertiary amine base, such as triethylamine or pyridine, is commonly used as an HCl scavenger to drive the reaction to completion and prevent potential acid-catalyzed side reactions. The reaction is often carried out at low temperatures to control its exothermic nature and to minimize potential side reactions. As with direct esterification, the inclusion of a polymerization inhibitor is crucial.

Experimental Protocol

Materials:

-

1,12-Dodecanediol (1.0 mol)

-

Methacryloyl chloride (2.2 mol, 10% molar excess)

-

Triethylamine (2.5 mol)

-

Hydroquinone (0.1% w/w of total reactants)

-

Anhydrous dichloromethane (DCM) as solvent

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,12-dodecanediol and hydroquinone in anhydrous DCM.

-

Add triethylamine to the solution and cool the flask to 0 °C in an ice bath.

-

Slowly add methacryloyl chloride dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 1,12-dodecanediol dimethacrylate.

Caption: Acyl Chloride Esterification Workflow.

Pathway 3: Transesterification with Methyl Methacrylate

Transesterification is another powerful method for the synthesis of DDDMA. This process involves the reaction of 1,12-dodecanediol with an excess of a methacrylate ester of a low-boiling alcohol, typically methyl methacrylate (MMA), in the presence of a catalyst.

Causality Behind Experimental Choices

The reaction is an equilibrium process that is driven to completion by the removal of the more volatile alcohol byproduct, in this case, methanol.[4] A variety of catalysts can be employed, including organometallic compounds (e.g., dibutyltin dilaurate), strong acids, or strong bases. The choice of catalyst can influence the reaction rate and selectivity. The use of a large excess of methyl methacrylate can also help to shift the equilibrium towards the product side. As with the other methods, a polymerization inhibitor is essential to prevent unwanted polymerization of the methacrylate groups.

Experimental Protocol

Materials:

-

1,12-Dodecanediol (1.0 mol)

-

Methyl methacrylate (large excess, e.g., 10-20 mol)

-

Dibutyltin dilaurate (DBTDL) (0.1-0.5 mol%)

-

Hydroquinone (0.1% w/w of total reactants)

Procedure:

-

Combine 1,12-dodecanediol, a large excess of methyl methacrylate, DBTDL, and hydroquinone in a round-bottom flask equipped with a magnetic stirrer and a distillation head.

-

Heat the reaction mixture to a temperature that allows for the distillation of the methanol/methyl methacrylate azeotrope while retaining the higher-boiling reactants and product.

-

Continuously remove the distillate to drive the reaction to completion.

-

Monitor the reaction progress by gas chromatography (GC) or NMR spectroscopy to follow the disappearance of the starting diol.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methyl methacrylate by vacuum distillation.

-

The remaining crude product can be purified by vacuum distillation or column chromatography to yield pure 1,12-dodecanediol dimethacrylate.

Caption: Transesterification Workflow.

Characterization and Quality Control

Regardless of the synthetic pathway chosen, rigorous characterization of the final product is imperative to ensure its purity and structural integrity. The following techniques are routinely employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of DDDMA. The ¹H NMR spectrum should show characteristic peaks for the vinyl protons of the methacrylate groups, the methylene protons adjacent to the ester oxygen, and the long aliphatic chain protons.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic peaks for DDDMA include the C=O stretching of the ester group (~1720 cm⁻¹), the C=C stretching of the vinyl group (~1635 cm⁻¹), and the C-O stretching of the ester linkage (~1160 cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to assess the purity of the monomer and to identify any potential byproducts or unreacted starting materials.

Conclusion and Future Perspectives

The synthesis of 1,12-dodecanediol dimethacrylate can be successfully achieved through direct esterification, reaction with methacryloyl chloride, or transesterification. The selection of the most appropriate method will be dictated by the specific requirements of the intended application, including purity, cost, and scalability. For applications demanding the highest purity, the methacryloyl chloride route is often preferred, despite the challenges associated with handling the corrosive reagent. For large-scale, cost-effective production, direct esterification and transesterification present viable alternatives. As the demand for advanced polymeric materials continues to grow, the development of even more efficient, sustainable, and "green" synthetic methodologies for monomers like DDDMA will be a key area of future research. This may include the exploration of enzymatic catalysis and continuous flow processes to enhance reaction efficiency and minimize environmental impact.

References

-

Characterization of urethane-dimethacrylate derivatives as alternative monomers for the restorative composite matrix. Pocket Dentistry. (2017, November 25). [Link]

-

1,12-Dodecanediol dimethacrylate. LookChem. [Link]

-

Synthesis of Novel Urethane-Dimethacrylate Monomer Containing Two Quaternary Ammonium Groups for Applications in Dentistry. Sciforum. (2020, November 10). [Link]

-

Novel Urethane-Dimethacrylate Monomers and Compositions for Use as Matrices in Dental Restorative Materials. (2020). Polymers, 12(4), 895. [Link]

-

Synthesis and Characterization of Dimethacrylate Monomer with High Molecular Weight for Root Canal Filling Materials. (2012). Molecules, 17(12), 14587-14597. [Link]

-

Synthesis and characterization of a dimethacrylates monomer with low shrinkage and water sorption for dental application. ResearchGate. (2018, August 6). [Link]

- US Patent 4,791,221A. (1988). Transesterification of methyl methacrylate.

-

Acrylate-Selective Transesterification of Methacrylate/Acrylate Copolymers: Postfunctionalization with Common Acrylates and Alcohols. ResearchGate. (2019, October 1). [Link]

- US Patent Application 2007/0287841 A1. (2007). Transesterification process for production of (meth)acrylate ester monomers.

- KR Patent 20160067017A. (2016). Method for the production process of methacryl acid ester.

-

Direct Access to Functional (Meth)acrylate Copolymers through Transesterification with Lithium Alkoxides. (2017). ACS Macro Letters, 6(10), 1135-1139. [Link]

-

1,12-Dodecanediol dimethacrylate. Scientific Polymer Products, Inc. [Link]

-

1,12-Dodecanediol - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

-

1,12-Dodecanediol dimethacrylate. PubChem. [Link]

-

Esterification of Methacrylic acid with Ethylene glycol over Heteropolyacid supported on ZSM-5. ResearchGate. (2011, January 1). [Link]

-

Supplementary Information. The Royal Society of Chemistry. [Link]

-

Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach. (2019). ACS Omega, 4(26), 21937-21944. [Link]

-

Does anybody know what the reactivity of methacryloyl chloride versus acryloyl chloride is?. ResearchGate. (2014, March 10). [Link]

- EP Patent 3611155A1. (2020). Preparation of (meth)acrylic acid esters.

- KR Patent 20100088796A. (2010). New process for preparing (meth)acryloyl chloride.

-

Microwave-Assisted Esterification of Methacrylic Acid and Polymer-Analogous Esterification of Poly[ethylene-co-(acrylic acid)] with Dissimilar Phenols. ResearchGate. (2015, January 1). [Link]

-

The Relationship between the Degree of Conversion in Dental Dimethacrylate Polymers Determined by Infrared Spectroscopy and Polymerization Shrinkage. (2021). Materials, 14(11), 2893. [Link]

-

1,12-Dodecanediol dimethacrylate. Scientific Polymer Products, Inc. (2017, August 22). [Link]

Sources

- 1. 1,12-Dodecanediol dimethacrylate|lookchem [lookchem.com]

- 2. 1,12-Dodecanediol dimethacrylate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,12-Dodecanediol dimethacrylate – scipoly.com [scipoly.com]

- 4. US4791221A - Transesterification of methyl methacrylate - Google Patents [patents.google.com]

- 5. 1,12-Dodecanediol (5675-51-4) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to 1,12-Dodecanediol Dimethacrylate (CAS 72829-09-5): Synthesis, Polymerization, and Biocompatibility Considerations for Biomedical Applications

This technical guide provides an in-depth exploration of 1,12-dodecanediol dimethacrylate (DDDMA), a long-chain dimethacrylate monomer with increasing relevance in the formulation of advanced polymers for biomedical applications. This document is intended for researchers, scientists, and drug development professionals interested in the synthesis, polymerization, and biocompatibility of this versatile crosslinking agent. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Introduction: The Role of Long-Chain Dimethacrylates in Biomedical Polymers

1,12-Dodecanediol dimethacrylate (DDDMA) is a difunctional monomer characterized by two terminal methacrylate groups separated by a flexible 12-carbon aliphatic chain.[1] This molecular architecture imparts a unique combination of properties to the polymers it forms, including increased flexibility and hydrophobicity.[1] In the realm of biomedical materials, particularly in dental composites, coatings, and adhesives, DDDMA serves as a crucial crosslinking agent.[1] Its long hydrophobic backbone enhances molecular mobility, contributing to a faster cure and improved surface characteristics of the final polymer matrix.[1]

The selection of a monomer like DDDMA is a deliberate choice to modulate the properties of the resulting polymer network. Compared to shorter-chain dimethacrylates such as triethylene glycol dimethacrylate (TEGDMA), the long aliphatic chain of DDDMA can reduce polymerization shrinkage stress, a critical factor in dental restorations to prevent marginal leakage and secondary caries.[2] Furthermore, its hydrophobicity can influence the water sorption and solubility of the polymer, which are key determinants of its long-term stability in a biological environment.

This guide will provide a comprehensive overview of DDDMA, from its chemical synthesis and polymerization to the critical aspects of its biocompatibility, focusing on the implications for its use in biomedical devices and potentially in drug delivery systems.

Physicochemical Properties of 1,12-Dodecanediol Dimethacrylate

A thorough understanding of the physicochemical properties of DDDMA is essential for its effective application.

| Property | Value | Reference |

| CAS Number | 72829-09-5 | |

| Molecular Formula | C₂₀H₃₄O₄ | [3] |

| Molecular Weight | 338.49 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | |

| Density | 0.952 g/cm³ | [3] |

| Boiling Point | 415.7 °C at 760 mmHg | [3] |

| Flash Point | 194.7 °C | [3] |

| Water Solubility | 11.1 µg/L at 20°C | [3] |

| LogP | 5.126 | [3] |

Synthesis of 1,12-Dodecanediol Dimethacrylate

The synthesis of DDDMA is typically achieved through the esterification of 1,12-dodecanediol with methacrylic acid or its derivatives. The following is a representative protocol for the synthesis of DDDMA.

Synthesis Pathway

Caption: Esterification of 1,12-dodecanediol with methacrylic acid to yield DDDMA.

Detailed Experimental Protocol for Synthesis

This protocol describes the synthesis of DDDMA via acid-catalyzed esterification.

Materials:

-

Methacrylic acid (2.2 eq)

-

p-Toluenesulfonic acid (catalyst, 0.05 eq)

-

Hydroquinone (polymerization inhibitor, 0.01 eq)

-

Toluene (solvent)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 1,12-dodecanediol in toluene.

-

Addition of Reagents: Add methacrylic acid, p-toluenesulfonic acid, and hydroquinone to the flask.

-

Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove excess methacrylic acid.

-

Wash the organic layer with saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent.

-

-

Purification:

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by column chromatography on silica gel if necessary.

-

Self-Validation: The purity of the synthesized DDDMA can be confirmed using techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The presence of characteristic peaks for the methacrylate groups and the dodecane chain, and the absence of peaks corresponding to the starting materials, will validate the successful synthesis.

Free-Radical Polymerization of 1,12-Dodecanediol Dimethacrylate

DDDMA undergoes free-radical polymerization to form a cross-linked polymer network. This process can be initiated by thermal initiators or photoinitiators.

Polymerization Mechanism

Caption: Free-radical polymerization of DDDMA to form a cross-linked network.

Detailed Experimental Protocol for Photo-Polymerization

This protocol describes the photo-polymerization of a DDDMA-based resin, typical for dental composite applications.

Materials:

-

1,12-Dodecanediol dimethacrylate (DDDMA)

-

Co-monomer (e.g., Bis-GMA, TEGDMA) - optional, to tailor properties

-

Photoinitiator (e.g., Camphorquinone, CQ, 0.2 wt%)

-

Co-initiator (e.g., Ethyl-4-dimethylaminobenzoate, EDAB, 0.8 wt%)

-

Inert filler particles (e.g., silanized silica) - optional

-

Visible light curing unit (470 nm)

Procedure:

-

Resin Formulation: In an amber vial to protect from light, mix the DDDMA monomer (and any co-monomers) with the photoinitiator (CQ) and co-initiator (EDAB). If preparing a composite, the filler particles are added at this stage and mixed to a uniform paste.

-

Sample Preparation: Place the formulated resin into a mold of desired dimensions (e.g., a cylindrical mold for compressive strength testing).

-

Photo-polymerization: Expose the sample to a visible light curing unit for a specified time (e.g., 20-40 seconds). The light intensity and exposure time will influence the degree of conversion.

-

Post-Cure: After light exposure, the polymerization continues for some time. It is common practice to store the samples in the dark at 37°C for 24 hours to allow for post-cure polymerization to maximize the degree of conversion.

Self-Validation: The degree of conversion (DC) of the polymerized sample can be determined using Fourier-transform infrared spectroscopy (FTIR) by monitoring the decrease in the absorbance of the aliphatic C=C peak (around 1638 cm⁻¹) relative to an internal standard peak (e.g., aromatic C=C from Bis-GMA). A higher DC indicates a more complete polymerization.

Biocompatibility and Cytotoxicity Considerations

The biocompatibility of a polymer intended for biomedical applications is paramount. For polymers derived from DDDMA, a key concern is the potential for leaching of unreacted monomer, which can have cytotoxic effects.

Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of leached components from a DDDMA-based polymer using a colorimetric MTT assay.[8][9]

Materials:

-

Polymerized DDDMA samples

-

Cell culture medium (e.g., DMEM)

-

Fibroblast cell line (e.g., L929)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Eluate Preparation:

-

Incubate the polymerized DDDMA samples in cell culture medium at 37°C for a specified period (e.g., 24, 48, or 72 hours) to allow for the leaching of components. The ratio of the sample surface area to the medium volume should be standardized.

-

Collect the medium (now containing any leached substances) and filter-sterilize it. This is your eluate.

-

-

Cell Seeding: Seed the fibroblast cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Cell Treatment: Remove the existing medium and replace it with serial dilutions of the prepared eluate. Include a negative control (fresh medium) and a positive control (a known cytotoxic substance).

-

Incubation: Incubate the cells with the eluates for 24 hours.

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the negative control. The IC50 value (the concentration of eluate that causes 50% cell death) can be determined by plotting cell viability against the eluate concentration.

Trustworthiness of the Protocol: This protocol includes positive and negative controls to ensure the validity of the results. The use of a standardized cell line and adherence to ISO 10993-5 guidelines for in vitro cytotoxicity testing further enhances the trustworthiness of the data.

Analysis of Leached Monomers by HPLC

To quantify the amount of DDDMA that leaches from a polymerized material, High-Performance Liquid Chromatography (HPLC) is the method of choice.[10][11][12]

Materials:

-

Polymerized DDDMA samples

-

Extraction solvent (e.g., 75% ethanol/water solution)

-

HPLC system with a UV detector

-

C18 column

-

Acetonitrile

-

Water

-

DDDMA standard for calibration

Procedure:

-

Sample Incubation: Immerse the polymerized samples in the extraction solvent and incubate for a set period (e.g., 24 hours, 7 days).

-

Extraction: Collect the solvent after the incubation period.

-

HPLC Analysis:

-

Inject a known volume of the extract into the HPLC system.

-

Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile and water) to separate the components.

-

Detect the eluted DDDMA using a UV detector at an appropriate wavelength (e.g., 205 nm).

-

-

Quantification: Create a calibration curve using known concentrations of the DDDMA standard. Use this curve to determine the concentration of DDDMA in the extracts.

Potential Applications in Drug Development

While primarily used in dental materials, the properties of DDDMA-based polymers make them interesting candidates for other biomedical applications.

-

Bone Cements: The mechanical properties and biocompatibility of DDDMA-containing polymers could be tailored for use in orthopedic bone cements.

-

Drug Delivery: The hydrophobic nature of DDDMA could be utilized in the formulation of nanoparticles or microparticles for the controlled release of hydrophobic drugs.[13][14][15][16][17] The monomer itself is not a therapeutic agent, but the polymer matrix it forms can serve as a drug reservoir. Further research is needed to explore the potential of DDDMA-based systems for targeted drug delivery.

Conclusion

1,12-Dodecanediol dimethacrylate is a valuable monomer for the development of flexible and hydrophobic cross-linked polymers for biomedical applications. Its synthesis and polymerization are well-established processes, and its impact on the final properties of the material can be controlled through careful formulation. While the biocompatibility of the final polymer is generally good, the potential for leaching of the unreacted monomer necessitates thorough cytotoxicity testing. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of DDDMA in creating the next generation of advanced biomedical materials.

References

- Krishnan, V. et al. Evaluation of TEGDMA leaching from four resin cements by HPLC.

-

Esstech Inc. 1,12-Dodecanediol Dimethacrylate. Available at: [Link] (Accessed: January 22, 2026).

- Moharamzadeh, K. et al. HPLC analysis of components released from dental composites with different resin compositions using different extraction media. Journal of Materials Science: Materials in Medicine, 18(1), 133-137 (2007).

-

LookChem. 1,12-Dodecanediol dimethacrylate. Available at: [Link] (Accessed: January 22, 2026).

- In Vitro Cytotoxicity of a Low-Shrinkage Polymerizable Liquid Crystal Resin Monomer.

- Van Landuyt, K. L. et al. Identification of chemicals leaching from dental resin-based materials after in vitro chemical and salivary degradation.

- Durner, J. et al. Detection of Leachable Components from Conventional and Dental Bulk-Fill Resin Composites (High and Low Viscosity) Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method.

-

Chaves, C. A. L. et al. Cytotoxicity of monomers, plasticizer and degradation by-products released from dental hard chairside reline resins. Pocket Dentistry. Available at: [Link] (Accessed: January 22, 2026).

- Chaves, C. A. L. et al. Cytotoxicity of monomers, plasticizer and degradation by-products released from dental hard chairside reline resins.

-

PubChem. 1,12-Dodecanediol dimethacrylate. Available at: [Link] (Accessed: January 22, 2026).

- Yoshii, E. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity. Journal of Biomedical Materials Research, 37(4), 517-524 (1997).

- Dove, A. P. et al. Free Radical Polymers with Tunable and Selective Bio- and Chemical Degradability. Journal of the American Chemical Society, 131(40), 14264-14265 (2009).

- Olea, N. et al. HPLC analysis of dental resin composites components. Journal of Biomedical Materials Research, 47(3), 374-378 (1999).

-

CP Lab Safety. 1,12-Dodecanediol, 25g, Each. Available at: [Link] (Accessed: January 22, 2026).

-

Dojindo Molecular Technologies, Inc. Measuring Cell Viability / Cytotoxicity. Available at: [Link] (Accessed: January 22, 2026).

-

FREE RADICAL POLYMERIZATION. Available at: [Link] (Accessed: January 22, 2026).

- Wang, Y. et al. Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. Pharmaceutics, 15(1), 209 (2023).

- Wang, Y. et al. Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential. Pharmaceutics, 15(1), 209 (2023).

-

Scientific Polymer Products, Inc. Safety Data Sheet: 1,12-Dodecanediol dimethacrylate. Available at: [Link] (Accessed: January 22, 2026).

-

Polymer Chemistry. The Royal Society of Chemistry. Available at: [Link] (Accessed: January 22, 2026).

- Panyam, J. & Labhasetwar, V. Nanoparticle-based targeted drug delivery. Advanced Drug Delivery Reviews, 55(3), 329-347 (2003).

- Krifka, S. et al. Cytotoxicity of the dental composite component TEGDMA and selected metabolic by-products in human pulmonary cells.

- Varshney, A. et al. Free Radical Polymerization of Methyl Methacrylate Using Anthracene Iodine Charge Transfer Complex as Novel Chain Transfer Agent. Asian Journal of Chemistry, 24(1), 125-128 (2012).

- Li, S. et al. Nano-Based Drug Delivery of Polyphenolic Compounds for Cancer Treatment: Progress, Opportunities, and Challenges. International Journal of Molecular Sciences, 23(19), 11843 (2022).

- Nanoparticles in Drug Delivery: From History to Therapeutic Applications. Journal of Pharmaceutical Sciences, 111(1), 1-13 (2022).

- Al-Haddad, M. et al. Biocompatibility of polymer-based biomaterials and medical devices – regulations, in vitro screening and risk-management. RSC Advances, 8(41), 23091-23106 (2018).

- Hanks, C. T. et al. In vitro models of biocompatibility: a review.

Sources

- 1. catalog.esstechinc.com [catalog.esstechinc.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. lookchem.com [lookchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. 1,12-Dodecanediol, 98% 1 kg | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 1,12-Dodecanediol, 98% | Fisher Scientific [fishersci.ca]

- 7. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of monomers, plasticizer and degradation by-products released from dental hard chairside reline resins | Pocket Dentistry [pocketdentistry.com]

- 9. Cytotoxicity of monomers, plasticizer and degradation by-products released from dental hard chairside reline resins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of TEGDMA leaching from four resin cements by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC analysis of components released from dental composites with different resin compositions using different extraction media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. library.dphen1.com [library.dphen1.com]

- 13. Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential [mdpi.com]

- 14. Sub-15 nm Nanoparticles for Drug Delivery: Emerging Frontiers and Therapeutic Potential [ouci.dntb.gov.ua]

- 15. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Nanoparticles in Drug Delivery: From History to Therapeutic Applications [ouci.dntb.gov.ua]

An In-depth Technical Guide to 1,12-Dodecanediol Dimethacrylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,12-Dodecanediol dimethacrylate (DDDMA) is a versatile difunctional monomer that plays a crucial role as a crosslinking agent in the synthesis of a wide array of polymers. Its unique molecular structure, featuring a long, flexible dodecamethylene spacer chain flanked by two methacrylate groups, imparts a distinct combination of hydrophobicity, flexibility, and reactivity to the resulting polymer networks. This guide provides a comprehensive overview of the core physical and chemical properties of DDDMA, detailed methodologies for its synthesis and characterization, and an exploration of its applications, with a particular focus on its emerging role in the development of advanced drug delivery systems.

Introduction

In the realm of polymer chemistry and materials science, the selection of an appropriate crosslinking agent is paramount in tailoring the macroscopic properties of a polymer network. 1,12-Dodecanediol dimethacrylate (CAS RN: 72829-09-5) has garnered significant attention for its ability to form robust, yet flexible, three-dimensional polymer structures. The long aliphatic chain of the dodecanediol backbone provides increased molecular mobility and hydrophobicity, which can be advantageous in various applications, from dental composites and coatings to sophisticated biomaterials.[1][2] This guide aims to serve as a technical resource for professionals engaged in research and development, offering field-proven insights into the fundamental characteristics and practical utilization of this important monomer.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of DDDMA is essential for its effective application. These properties dictate its behavior during polymerization, its interaction with other components in a formulation, and the ultimate performance of the final material.

Structural and General Properties

DDDMA is characterized by its long aliphatic chain, which distinguishes it from shorter-chain dimethacrylate crosslinkers and influences the properties of the resulting polymers.

| Property | Value | Source(s) |

| Chemical Name | 1,12-Dodecanediol dimethacrylate | [3] |

| Synonyms | 1,12-Bis(methacryloyloxy)dodecane, DDDMA | [4][5] |

| CAS Number | 72829-09-5 | [6] |

| Molecular Formula | C₂₀H₃₄O₄ | [4][6] |

| Molecular Weight | 338.48 g/mol | [4][6] |

| Appearance | Colorless to light yellow clear liquid | [5][7] |

Physicochemical Data

The following table summarizes the key physicochemical data for DDDMA, which are critical for handling, processing, and formulation development.

| Property | Value | Source(s) |

| Density | 0.95 - 0.96 g/cm³ (at 20-25°C) | |

| Boiling Point | >250°C | [8] |

| Flash Point | 130°C | [6] |

| Refractive Index | 1.459 - 1.463 | [4][6] |

| Solubility | Soluble in methanol. | [3][6] |

| Water Solubility | 11.1 μg/L at 20°C | [4] |

| Vapor Pressure | 0.002 Pa at 25°C | [4][6] |

Synthesis and Characterization

The synthesis of 1,12-dodecanediol dimethacrylate is typically achieved through the esterification of 1,12-dodecanediol with methacrylic acid or its derivatives. The purity and identity of the synthesized monomer are then confirmed using various analytical techniques.

Synthesis of 1,12-Dodecanediol Dimethacrylate

A common and effective method for the synthesis of DDDMA is the esterification of 1,12-dodecanediol with an excess of methacrylic anhydride in the presence of a catalyst.

Experimental Protocol: Esterification of 1,12-Dodecanediol

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 1,12-dodecanediol in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Reagents: While stirring the solution, add a stoichiometric excess of methacrylic anhydride and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) or a base catalyst (e.g., 4-dimethylaminopyridine).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for a specified period (typically several hours) to ensure complete esterification. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude 1,12-dodecanediol dimethacrylate by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure product.

Caption: Workflow for the synthesis of 1,12-dodecanediol dimethacrylate.

Spectroscopic Characterization

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of DDDMA is expected to show characteristic absorption bands for the methacrylate group, including a C=O stretching vibration at approximately 1720 cm⁻¹ and C=C stretching at around 1635 cm⁻¹. The long alkyl chain will be represented by C-H stretching and bending vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should display distinct signals corresponding to the vinyl protons of the methacrylate groups (typically in the range of 5.5-6.1 ppm), the methyl protons of the methacrylate groups (around 1.9 ppm), the methylene protons adjacent to the ester oxygen (a triplet at approximately 4.1 ppm), and a large multiplet for the methylene protons of the dodecamethylene chain.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester (around 167 ppm), the quaternary and methylene carbons of the vinyl group (in the 125-136 ppm region), and the various methylene carbons of the long alkyl chain.

-

-

Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of DDDMA (338.48 g/mol ) and provide fragmentation patterns consistent with its structure.

Polymerization and Network Formation

1,12-Dodecanediol dimethacrylate readily undergoes free-radical polymerization, a key characteristic that enables its use as a crosslinker. The polymerization process can be initiated by various methods, including thermal initiators (e.g., benzoyl peroxide) or photoinitiators (e.g., camphorquinone) upon exposure to heat or light, respectively.

The bifunctional nature of DDDMA allows for the formation of a three-dimensional, crosslinked polymer network. The long, flexible dodecamethylene chain between the methacrylate groups imparts a degree of flexibility to the resulting network, which can be advantageous in applications requiring materials that are both strong and resilient.

Caption: Free-radical polymerization and crosslinking of DDDMA.

Applications in Drug Development and Beyond

The unique properties of 1,12-dodecanediol dimethacrylate make it a valuable component in various advanced materials, particularly in the biomedical and dental fields.

Dental Materials

DDDMA is extensively used as a crosslinking comonomer in dental restorative composites and adhesives.[9] Its inclusion in the resin matrix contributes to improved mechanical properties, such as fracture toughness and flexural strength, while the hydrophobic nature of the dodecamethylene chain can reduce water sorption and improve the long-term stability of the dental restoration.

Hydrogels for Controlled Drug Delivery

The ability of DDDMA to form crosslinked networks makes it a promising candidate for the fabrication of hydrogels for controlled drug release. Hydrogels are water-swollen polymer networks that can encapsulate therapeutic agents and release them in a sustained manner.[10][11] The hydrophobic dodecamethylene spacer of DDDMA can be particularly advantageous for creating hydrogels with tailored swelling properties and for the controlled release of hydrophobic drugs. By adjusting the concentration of DDDMA in the hydrogel formulation, the crosslinking density can be controlled, thereby modulating the mesh size of the polymer network and, consequently, the diffusion and release rate of the encapsulated drug. While specific studies focusing solely on DDDMA for drug delivery are emerging, its structural similarity to other long-chain dimethacrylates used in this field suggests significant potential.

Other Applications

Beyond the biomedical field, DDDMA finds utility in a range of other applications, including:

-

Coatings and Adhesives: Its ability to form durable, crosslinked films makes it suitable for protective coatings and high-performance adhesives.

-

Sealants: The flexibility and chemical resistance imparted by the long alkyl chain are beneficial in sealant formulations.

-

Composites: It is used as a matrix resin in various composite materials to enhance their mechanical performance.[12]

Safety and Handling